molecular formula C12H14N4S2 B12707641 5H-Pyrrolo(1,2-a)imidazole, 2,2'-dithiobis(6,7-dihydro- CAS No. 128366-13-2

5H-Pyrrolo(1,2-a)imidazole, 2,2'-dithiobis(6,7-dihydro-

Cat. No.: B12707641
CAS No.: 128366-13-2
M. Wt: 278.4 g/mol
InChI Key: ZQQUBNXDJSIART-UHFFFAOYSA-N
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Description

5H-Pyrrolo(1,2-a)imidazole, 2,2’-dithiobis(6,7-dihydro-) is a nitrogen-containing heterocyclic compound. This compound is characterized by its fused ring structure, which includes both pyrrole and imidazole rings. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo(1,2-a)imidazole, 2,2’-dithiobis(6,7-dihydro-) typically involves the reaction of imidazole with acrolein in the presence of a catalytic amount of acetic acid. This reaction yields a chiral bicyclic imidazole nucleophilic catalyst . The product can be further purified and separated using kinetic resolution techniques, such as acetylation with immobilized enzymes like Nov435 .

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo(1,2-a)imidazole, 2,2’-dithiobis(6,7-dihydro-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5H-Pyrrolo(1,2-a)imidazole, 2,2’-dithiobis(6,7-dihydro-) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrrolo(1,2-a)imidazole, 2,2’-dithiobis(6,7-dihydro-) is unique due to its dual functionality as both a nucleophilic catalyst and a potential therapeutic agent. Its ability to inhibit RIPK1 and its applications in organic synthesis distinguish it from other similar compounds .

Properties

CAS No.

128366-13-2

Molecular Formula

C12H14N4S2

Molecular Weight

278.4 g/mol

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yldisulfanyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C12H14N4S2/c1-3-9-13-11(7-15(9)5-1)17-18-12-8-16-6-2-4-10(16)14-12/h7-8H,1-6H2

InChI Key

ZQQUBNXDJSIART-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2C1)SSC3=CN4CCCC4=N3

Origin of Product

United States

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